molecular formula C19H26N4O2S B15168272 Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-

Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-

Cat. No.: B15168272
M. Wt: 374.5 g/mol
InChI Key: LTFGFBBCUFTTPH-UHFFFAOYSA-N
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Description

This compound features a central acetamide scaffold with N,N-diethyl substituents, a thioether linkage (-S-) connecting to a benzoimidazole core, and a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the 1-position of the benzoimidazole ring. The thioether linkage is critical for electronic and steric effects, influencing reactivity and biological activity .

Properties

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N,N-diethyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H26N4O2S/c1-3-21(4-2)18(25)14-26-19-20-15-9-5-6-10-16(15)23(19)13-17(24)22-11-7-8-12-22/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3

InChI Key

LTFGFBBCUFTTPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Benzoimidazole Ring

  • Benzoyl-Substituted Analogs: Compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () replace the pyrrolidinylethyl group with a benzoyl moiety.
  • Phenoxymethyl-Triazole Derivatives: Derivatives such as 9a–e () incorporate phenoxymethyl and triazole-thiazole substituents.

Variations in Acetamide Substituents

  • N-Substituted Acetamides : The N,N-diethyl groups in the target compound contrast with derivatives like N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (), which feature pyrazole rings. Diethyl groups may enhance lipophilicity and steric bulk compared to smaller N-alkyl or aryl substituents .

Thioether vs. Alternative Linkages

  • Thiophene and Thiadiazole Analogs : Compounds like 9c () and polysubstituted thiophenes () replace the thioether with thiazole or thiadiazole rings, altering electronic properties and conformational flexibility .

Comparison with Analog Syntheses

  • Benzoyl Derivatives : Synthesized via benzoylation of 2-mercaptobenzimidazole followed by coupling with N-substituted acetamides ().
  • Triazole-Thiazole Hybrids : Utilize click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for triazole formation, a step absent in the target compound’s synthesis .

Physicochemical Properties

Property Target Compound Benzoyl Analogs () Triazole-Thiazole Derivatives ()
Molecular Weight ~450–500 g/mol (estimated) 380–420 g/mol 450–550 g/mol
Lipophilicity (LogP) High (due to diethyl groups) Moderate-High Moderate (polar triazole/thiazole)
Solubility Low in water, high in DMSO Low (benzoyl group) Moderate in DMSO/ethanol
Melting Point Not reported 120–180°C 150–220°C

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